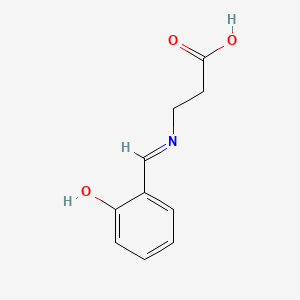
Salicylidene-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylidene-alanine, also known as this compound, is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Salicylidene-alanine can be synthesized through the condensation reaction between salicylaldehyde and alanine. The resulting compound can form stable metal complexes that are characterized using various techniques such as:
- Melting Point Analysis : Distinguishes the Schiff base from its precursors.
- Infrared Spectroscopy (FT-IR) : Identifies characteristic functional groups, including the imine (-C=N-) bond.
- Ultraviolet-Visible Spectroscopy (UV-Vis) : Analyzes electronic transitions, providing insights into the electronic structure of the complex .
Antimicrobial Properties
Research indicates that this compound and its metal complexes exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .
Table 1: Antimicrobial Activity of this compound Complexes
| Complex | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| Ni(II) Complex | Escherichia coli | 18 |
| Cu(II) Complex | Staphylococcus epidermis | 20 |
Anticancer Potential
This compound has been investigated for its potential anticancer properties. Studies suggest that its metal complexes can induce apoptosis in cancer cells through mechanisms such as the inhibition of protein tyrosine kinases and modulation of signaling pathways involved in cell growth and survival .
Case Study: Anticancer Mechanisms
A study demonstrated that N-salicylidene-alanine complexes with transition metals (e.g., Ni(II), Cu(II)) showed promising results in inhibiting cancer cell proliferation through various pathways, including mitochondrial uncoupling and interference with the Wnt/β-catenin signaling pathway .
Coordination Chemistry
This compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with various transition metals enhances its utility in catalysis and materials science.
Stability Constants
The stability constants of metal complexes formed with this compound have been extensively studied. For instance, the formation constants for Ni(II) and Cu(II) complexes have been determined using spectrophotometric methods, revealing high stability due to strong metal-ligand interactions .
Table 2: Stability Constants of Metal Complexes
| Metal Ion | Log K1 (Mono-complex) | Log β2 (Bis-complex) |
|---|---|---|
| Ni(II) | 10.10 | 16.98 |
| Cu(II) | 9.05 | 15.98 |
| Zn(II) | 4.80 | 11.70 |
Computational Studies
Recent advancements in computational chemistry have allowed for the modeling of this compound complexes to predict their structures and behaviors in biological systems. Density Functional Theory (DFT) has been employed to optimize the geometries of these complexes, providing insights into their electronic properties and reactivity .
Propriétés
Numéro CAS |
34295-85-7 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
3-[(2-hydroxyphenyl)methylideneamino]propanoic acid |
InChI |
InChI=1S/C10H11NO3/c12-9-4-2-1-3-8(9)7-11-6-5-10(13)14/h1-4,7,12H,5-6H2,(H,13,14) |
Clé InChI |
VMCOKZDXQPUYPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NCCC(=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NCCC(=O)O)O |
Synonymes |
salicylidene-alanine salicylidene-beta-alanine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















